molecular formula C8H20ClNO B1447026 (R)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride CAS No. 944146-39-8

(R)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride

Cat. No.: B1447026
CAS No.: 944146-39-8
M. Wt: 181.7 g/mol
InChI Key: OOILBVQOYBZYEI-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Ethoxymethyl-3-methyl-butylamine hydrochloride is a chiral amine compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and chemical research. The compound is characterized by its unique structure, which includes an ethoxymethyl group and a methyl-butylamine backbone, making it an interesting subject for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Ethoxymethyl-3-methyl-butylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-methyl-1-butanol and ethyl chloroformate.

    Formation of Intermediate: The ®-3-methyl-1-butanol is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethoxymethyl intermediate.

    Amine Introduction: The intermediate is then reacted with ammonia or a suitable amine source to introduce the amine group, forming ®-1-Ethoxymethyl-3-methyl-butylamine.

    Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of ®-1-Ethoxymethyl-3-methyl-butylamine hydrochloride may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Chemistry:

    Catalysts: Used as a chiral auxiliary in asymmetric synthesis.

    Reagents: Employed in the preparation of other complex organic molecules.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Biochemical Pathways: Investigated for its role in various biochemical pathways.

Medicine:

    Pharmaceuticals: Explored for its potential therapeutic effects in drug development.

    Drug Delivery: Used in the formulation of drug delivery systems.

Industry:

    Chemical Manufacturing: Utilized in the production of fine chemicals and intermediates.

    Material Science: Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-Ethoxymethyl-3-methyl-butylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways and molecular interactions depend on the context of its application, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

  • ®-1-Methoxymethyl-3-methyl-butylamine hydrochloride
  • ®-1-Ethoxymethyl-2-methyl-butylamine hydrochloride
  • ®-1-Ethoxymethyl-3-ethyl-butylamine hydrochloride

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methoxy vs. ethoxy) can significantly impact the compound’s reactivity and interaction with biological targets.
  • Unique Properties: ®-1-Ethoxymethyl-3-methyl-butylamine hydrochloride may exhibit unique stereochemical properties that enhance its effectiveness in specific applications compared to its analogs.

Properties

IUPAC Name

(2R)-1-ethoxy-4-methylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-4-10-6-8(9)5-7(2)3;/h7-8H,4-6,9H2,1-3H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOILBVQOYBZYEI-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@@H](CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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